Hexyl crotonate
Overview
Description
Hexyl crotonate, also known as hexyl (E)-but-2-enoate, is an organic compound belonging to the class of fatty acid esters. It is derived from crotonic acid (2-butenoic acid) and hexanol. This compound is commonly used in the fragrance industry due to its pleasant aroma and is also utilized in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl crotonate can be synthesized through the esterification of crotonic acid with hexanol. The reaction typically involves the use of a catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction mixture is heated under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process. Large-scale production involves the use of crotonic acid and hexanol in the presence of a catalyst. The reaction is carried out in a reactor equipped with a reflux condenser and a water separator to ensure efficient removal of water and maximize the yield of the ester .
Chemical Reactions Analysis
Types of Reactions
Hexyl crotonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce crotonic acid and hexanol.
Oxidation: this compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Hydrolysis: Crotonic acid and hexanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Substitution: Various substituted esters
Scientific Research Applications
Hexyl crotonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of fragrances, flavors, and other consumer products
Mechanism of Action
The mechanism of action of hexyl crotonate involves its interaction with cellular components and metabolic pathways. For example, in biological systems, this compound can be converted to crotonyl-CoA by the enzyme acyl-CoA synthetase. Crotonyl-CoA can then participate in various metabolic processes, including histone crotonylation, which regulates gene expression and cellular functions .
Comparison with Similar Compounds
Hexyl crotonate can be compared with other similar compounds, such as:
Ethyl crotonate: An ester of crotonic acid and ethanol, used in similar applications.
Methyl crotonate: An ester of crotonic acid and methanol, also used in fragrances and flavors.
Butyl crotonate: An ester of crotonic acid and butanol, with similar chemical properties
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its longer alkyl chain compared to ethyl and methyl crotonate results in different solubility and volatility characteristics, making it suitable for specific applications in the fragrance and flavor industries .
Properties
IUPAC Name |
hexyl but-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h4,8H,3,5-7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNHUHNWGVUEAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C=CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066455 | |
Record name | 2-Butenoic acid, hexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19089-92-0, 16930-96-4 | |
Record name | Hexyl 2-butenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19089-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butenoic acid, hexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexyl crotonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.255 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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